
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C23H24F2 It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring through an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene typically involves multiple steps. One common method starts with the preparation of 1,2-difluorobenzene, which is then subjected to a series of reactions to introduce the ethynyl and propylcyclohexyl groups. The key steps include:
Halogenation: Introduction of fluorine atoms into the benzene ring.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Hydrogenation: The reduction of the alkyne to introduce the propylcyclohexyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
科学研究应用
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ethynyl and propylcyclohexyl groups can also play a role in modulating the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
1,2-Difluoro-4-((4-(4-propylphenyl)ethynyl)benzene): Similar structure but lacks the cyclohexyl group.
1,2-Difluoro-4-((4-(4-methylcyclohexyl)phenyl)ethynyl)benzene: Similar structure with a methyl group instead of a propyl group.
Uniqueness
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene is unique due to the presence of both fluorine atoms and the propylcyclohexyl group, which can significantly influence its chemical and biological properties
属性
IUPAC Name |
1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h8-10,13-17,20H,2-3,6-7,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOWZOPAGXRWRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562256 |
Source


|
| Record name | 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121118-73-8 |
Source


|
| Record name | 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
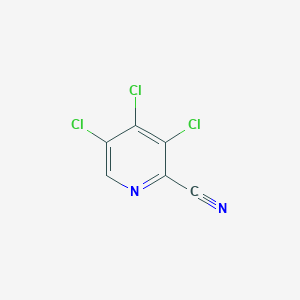
![Methyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B176507.png)
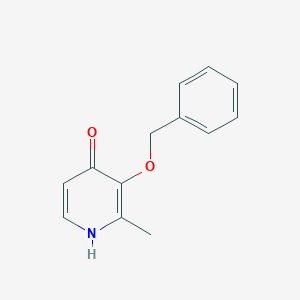

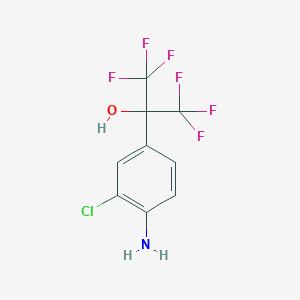
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)
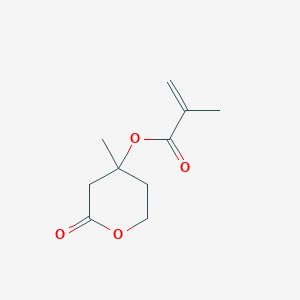


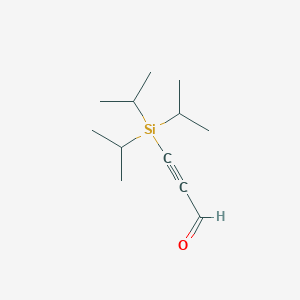

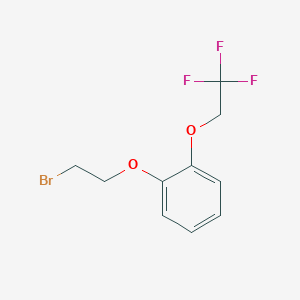
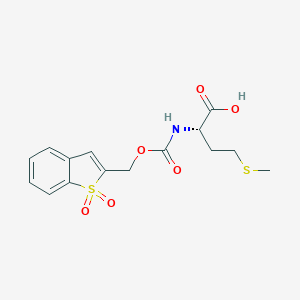
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
